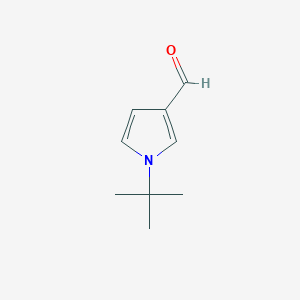

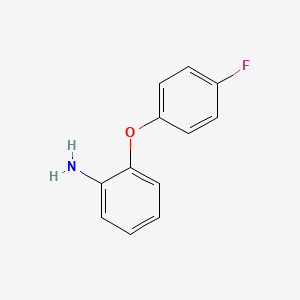

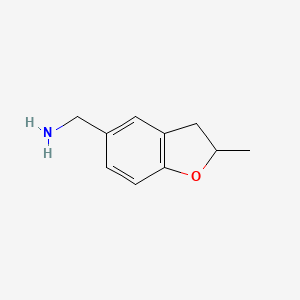

![molecular formula C10H8N2S2 B1309734 4H-噻吩并[4,3-d][1,3]噻唑-2-胺 CAS No. 31879-58-0](/img/structure/B1309734.png)

4H-噻吩并[4,3-d][1,3]噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazol-2-amine derivatives is a topic of interest due to their potential biological activities. In the first paper, the synthesis of a specific thiazol-2-amine compound, namely 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, is achieved through the reduction of a precursor compound using sodium borohydride (NaBH4). The process involves the transformation of an imine group to an amine, which is a common strategy in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of the synthesized compound in the first paper is elucidated using single-crystal X-ray diffraction. This technique allows for the determination of the crystal system, space group, and unit cell parameters, providing a detailed three-dimensional arrangement of atoms within the crystal. The compound crystallizes in the monoclinic system and forms an octatomic ring through intramolecular hydrogen bonding, which is crucial for the stability of the molecule .

Chemical Reactions Analysis

The third paper discusses the use of 4-thiazolidinones as key intermediates for the synthesis of various derivatives, including 2-arylimino-5-arylidene-4-thiazolidinones, through nucleophilic addition reactions. These reactions are versatile and can lead to a wide range of heterocyclic compounds with potential pharmacological properties. The reactivity of these intermediates with different reagents, such as DMF-DMA, can yield enamines or fused pyrimidine derivatives depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical properties, such as melting points, are measured for the crystalline adducts formed from 4-methylbenzo[d]thiazol-2-amine and various carboxylic acids in the second paper. The chemical properties are inferred from the types of hydrogen bonds formed, such as N-H⋯O, O-H⋯O, and N-H⋯S, which are responsible for the crystal packing and stability of the adducts. The study also highlights the importance of weak nonbonding contacts, such as C-H⋯O and π-π interactions, in the formation of supramolecular structures .

Antitumor Activity Case Study

The first paper presents a case study on the antitumor activity of the synthesized thiazol-2-amine derivative. The compound exhibits good antitumor activity against the Hela cell line, with an IC50 value of 26 μM. This biological test underscores the potential of thiazol-2-amine derivatives in the development of new anticancer agents .

科学研究应用

- Agrochemicals : Thiazoles are used in the field of agrochemicals .

- Industrial : Thiazoles have industrial applications .

- Photographic Sensitizers : Thiazoles are used as photographic sensitizers .

- Pharmaceutical and Biological Activities : Thiazoles have various pharmaceutical and biological activities. They exhibit antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- Antihypertensive activity

- Anti-inflammatory activity

- Antischizophrenia activity

- Antibacterial activity

- Anti-HIV activity

- Hypnotics activity

- Antiallergic activity

- Analgesic activity

- Fibrinogen receptor antagonist activity with antithrombotic activity

- Bacterial DNA gyrase B inhibitor activity

- Antitumor and cytotoxic activity

- Antihypertensive activity

- Anti-inflammatory activity

- Antischizophrenia activity

- Antibacterial activity

- Anti-HIV activity

- Hypnotics activity

- Antiallergic activity

- Analgesic activity

- Fibrinogen receptor antagonist activity with antithrombotic activity

- Bacterial DNA gyrase B inhibitor activity

- Antitumor and cytotoxic activity

属性

IUPAC Name |

4H-thiochromeno[4,3-d][1,3]thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S2/c11-10-12-9-6-3-1-2-4-7(6)13-5-8(9)14-10/h1-4H,5H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBUMKYAWGTOBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3S1)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407495 |

Source

|

| Record name | 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-thiochromeno[4,3-d][1,3]thiazol-2-amine | |

CAS RN |

31879-58-0 |

Source

|

| Record name | 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

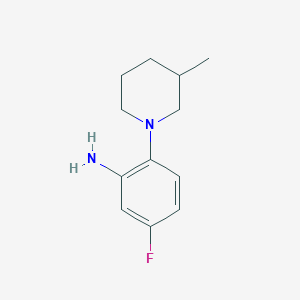

![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)

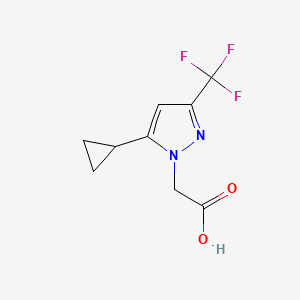

![1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B1309658.png)

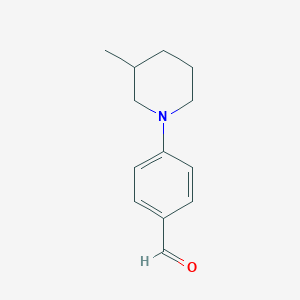

![[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid](/img/structure/B1309659.png)

![3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1309684.png)